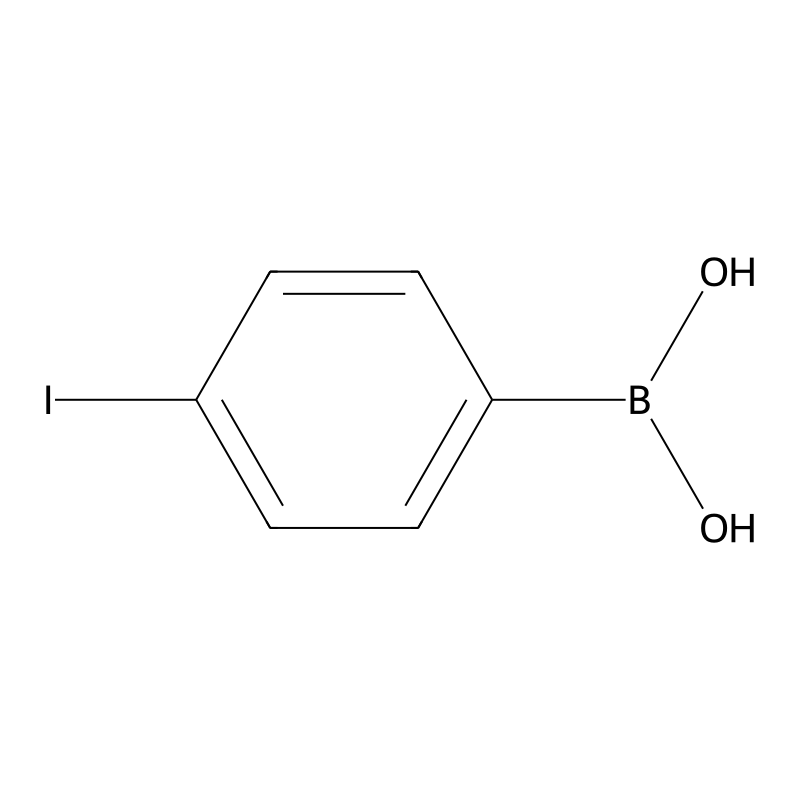

4-Iodophenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Suzuki-Miyaura Coupling: 4-Iodophenylboronic acid is a valuable reagent in Suzuki-Miyaura coupling reactions, a versatile method for constructing carbon-carbon bonds. The presence of the iodine group makes it a suitable coupling partner for various aryl and vinyl halides, enabling the synthesis of complex organic molecules.

Medicinal Chemistry:

- Drug Discovery and Development: 4-Iodophenylboronic acid serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications. By incorporating the compound into the structure of drug candidates, researchers can explore its impact on the molecule's properties, such as potency, selectivity, and pharmacokinetics.

- Radiopharmaceutical Labeling: The iodine atom in 4-iodophenylboronic acid can be readily replaced with radioactive isotopes like iodine-123 or iodine-125. This allows researchers to radiolabel biomolecules for applications in in vivo imaging techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Material Science:

- Organic Optoelectronic Materials: 4-Iodophenylboronic acid finds use in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells. By incorporating the compound into the structure of these materials, researchers can modulate their properties like light emission, conductivity, and charge transport.

4-Iodophenylboronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that carries an iodine substituent. Its molecular formula is , with a molecular weight of approximately 247.83 g/mol. This compound is notable for its role in various

4-IPBA is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory tract irritation upon inhalation. Here are some safety precautions to consider when handling 4-IPBA:

- Wear gloves, safety glasses, and protective clothing when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations for hazardous materials.

4-Iodophenylboronic acid is primarily utilized in cross-coupling reactions, such as the Suzuki reaction, where it serves as a boron source for the formation of carbon-carbon bonds. It can also participate in:

- Copper-mediated ligandless aerobic fluoroalkylation: This reaction allows for the introduction of fluoroalkyl groups into organic molecules, enhancing their properties for pharmaceutical applications .

- Palladium-catalyzed oxidative cross-coupling reactions: These reactions are essential for synthesizing complex organic structures, particularly in medicinal chemistry .

The compound's reactivity is influenced by its iodine substituent, which enhances the electrophilic character of the phenyl ring.

Research indicates that 4-iodophenylboronic acid exhibits significant biological activity, particularly as an enhancer in chemiluminescent assays. It has been shown to enhance the horseradish peroxidase-catalyzed oxidation of luminol, demonstrating its potential as a sensitive probe in biochemical assays . The compound's ability to facilitate light emission makes it useful in various diagnostic applications.

The synthesis of 4-iodophenylboronic acid typically involves several steps:

- Formation of the 4-iodophenyl lithium intermediate: This is achieved by reacting 1,4-diiodobenzene with n-butyllithium in tetrahydrofuran at low temperatures under nitrogen atmosphere.

- Reaction with trimethylborate: The lithium intermediate is then treated with trimethylborate, followed by warming the reaction mixture to room temperature to yield 4-iodophenylboronic acid .

This method highlights the compound's accessibility for laboratory synthesis and its utility in further chemical transformations.

4-Iodophenylboronic acid finds applications across various fields:

- Organic Synthesis: It is widely used as a reagent in cross-coupling reactions, particularly for forming biaryl compounds essential in pharmaceuticals.

- Biochemical Assays: Its role as an enhancer in chemiluminescent assays makes it valuable for diagnostic purposes .

- Material Science: The compound can be utilized in developing new materials where boron-containing compounds play a critical role.

Studies on 4-iodophenylboronic acid have focused on its interactions with biological systems and other chemical entities. Its ability to enhance light emission in enzymatic reactions indicates potential interactions with peroxidases and other enzymes. Additionally, research has explored its toxicity and allergenic potential, highlighting the need for careful handling due to possible allergic reactions associated with iodine .

Several compounds share structural similarities with 4-iodophenylboronic acid, including:

- 4-Bromophenylboronic Acid

- Similarity: Contains a bromine atom instead of iodine.

- Uniqueness: Generally less reactive than its iodinated counterpart but still useful in cross-coupling reactions.

- Phenylboronic Acid

- Similarity: Lacks halogen substitution but retains the boronic acid functionality.

- Uniqueness: Less potent as an enhancer compared to halogenated derivatives.

- 3-Iodophenylboronic Acid

- Similarity: Iodine substitution but located at a different position on the phenyl ring.

- Uniqueness: Exhibits different reactivity profiles due to positional effects on the aromatic system.

4-Iodophenylboronic acid (C₆H₆BIO₂) is an organoboron compound characterized by the presence of both a boronic acid group and an iodine atom attached to a phenyl ring [1]. This compound has a molecular weight of 247.83 g/mol and typically appears as a white to off-white crystalline solid [2]. The compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds [2].

Synthetic Methodologies

The synthesis of 4-iodophenylboronic acid can be accomplished through various methodologies, each offering distinct advantages in terms of yield, purity, and reaction conditions [1] [3]. These synthetic approaches have been developed and refined over time to optimize the production of this valuable chemical intermediate [4].

Direct Boronation of 4-Iodoarenes

Direct boronation represents one of the fundamental approaches for synthesizing 4-iodophenylboronic acid [3]. This method typically involves the reaction of 4-iodoarenes with boron-containing reagents under specific conditions to introduce the boronic acid functionality [5].

A common direct boronation procedure involves the treatment of 4-iodobenzene with a boron source such as trialkyl borates, followed by hydrolysis [1]. The reaction generally proceeds through the formation of an organolithium or organomagnesium intermediate via halogen-metal exchange [3]. This intermediate then undergoes nucleophilic attack on the boron source, ultimately yielding 4-iodophenylboronic acid after hydrolysis [1] [6].

The reaction can be represented as follows:

- 4-Iodobenzene undergoes halogen-metal exchange with butyllithium at low temperatures (typically -78°C) to form 4-lithiobenzene [3].

- The resulting organolithium species reacts with a trialkyl borate, such as trimethyl borate or triisopropyl borate [1].

- Subsequent hydrolysis with aqueous acid yields 4-iodophenylboronic acid [3].

This direct boronation approach typically provides moderate to good yields, although careful control of reaction conditions is essential to prevent side reactions, particularly the loss of the iodine substituent during the halogen-metal exchange step [1] [3].

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed borylation represents a more modern and versatile approach to synthesizing 4-iodophenylboronic acid [4]. These methods utilize palladium complexes as catalysts to facilitate the introduction of boron functionality into aryl halides [4] [7].

One significant advantage of palladium-catalyzed methods is their compatibility with various functional groups and milder reaction conditions compared to direct boronation approaches [4]. The palladium-catalyzed borylation typically employs diboron reagents such as bis(pinacolato)diboron or tetrahydroxydiboron in the presence of a palladium catalyst and a suitable base [7].

A representative palladium-catalyzed procedure involves:

- Reaction of 4-iodobenzene with a diboron reagent in the presence of a palladium catalyst, such as palladium acetate or palladium chloride [4].

- Addition of a base, typically potassium acetate or potassium carbonate, to facilitate the reaction [7].

- Conversion of the resulting boronate ester to the boronic acid through hydrolysis [4].

Research has demonstrated that palladium pincer-complex catalysis can be particularly effective for borylation reactions, allowing for the synthesis of functionalized boronic acids under mild and neutral conditions [7]. These catalytic transformations proceed with high selectivity and tolerate various functional groups including bromide, carboxylate, sulfonamide, acetate, and silyl groups [7].

The palladium-catalyzed approach typically yields the desired 4-iodophenylboronic acid in good to excellent yields, with the added advantage of maintaining the iodine substituent intact throughout the reaction process [4] [7].

Solid-State Mechanochemical Approaches

Solid-state mechanochemical synthesis represents an emerging and environmentally friendly approach for preparing boronic acids, including 4-iodophenylboronic acid [8]. This methodology utilizes mechanical force, typically through ball milling, to facilitate chemical reactions in the solid state with minimal or no solvent [8] [12].

The mechanochemical approach offers several advantages:

- Elimination of potentially harmful organic solvents [5].

- Shorter reaction times compared to conventional solution-based methods [5].

- Simplified operational procedures [5].

- Higher yields in many cases [12].

A typical mechanochemical synthesis of 4-iodophenylboronic acid might involve:

- Grinding 4-iodobenzene derivatives with a suitable boron source in a ball mill [8].

- Addition of minimal amounts of liquid (liquid-assisted grinding) to enhance reaction efficiency [11].

- Collection and purification of the resulting 4-iodophenylboronic acid [8].

Research has demonstrated that mechanochemical syntheses of boron-containing compounds can achieve high yields, outperforming more classical solution-based methods [12]. For instance, studies have shown that large organic macrocycles with borasiloxane linkages are easily accessible through simple polycondensation reactions performed mechanochemically in a ball mill [12].

X-ray powder diffraction patterns of mechanochemically synthesized 4-iodophenylboronic acid confirm the formation of the desired product with high crystallinity [11]. The diffraction patterns show characteristic peaks that distinguish the product from starting materials, validating the effectiveness of this solvent-free approach [11].

Purification and Crystallization Techniques

The purification and crystallization of 4-iodophenylboronic acid are critical steps in obtaining high-quality material suitable for analytical and synthetic applications [15]. Various techniques have been developed to achieve optimal purity and crystallinity [15] [6].

Recrystallization represents one of the primary methods for purifying 4-iodophenylboronic acid [15]. The choice of solvent system significantly impacts the efficiency of this process and the quality of the resulting crystals [15]. Common solvent systems employed include:

- Methanol or ethanol, which provide good solubility at elevated temperatures while allowing crystallization upon cooling [6].

- Mixed solvent systems, such as water/ethanol or water/acetone mixtures, which can enhance crystal formation through controlled precipitation [15].

- Diethyl ether, which has been shown to yield specific crystalline phases of 4-iodophenylboronic acid [11].

The crystallization process can be optimized by controlling several parameters:

- Temperature gradients: Slow cooling promotes the formation of larger, more defined crystals [15].

- Concentration: Appropriate solution concentration prevents rapid precipitation that might lead to amorphous material [15].

- Seeding: Introduction of small crystals can initiate and direct the crystallization process [15].

For obtaining crystals suitable for X-ray diffraction studies, specialized techniques may be employed:

- Vapor diffusion methods, where a solution of 4-iodophenylboronic acid is exposed to vapors of an anti-solvent, leading to slow crystal formation [15].

- Slow evaporation of solutions, particularly effective with solvents like methanol or acetonitrile [11].

- Temperature gradient techniques, where solutions are placed in environments with controlled temperature differentials to promote directional crystal growth [15].

The purity of 4-iodophenylboronic acid can be assessed through melting point determination, with pure samples exhibiting a sharp melting point in the range of 322-326°C [20]. Additionally, chromatographic techniques may be employed for analytical assessment of purity [14].

Spectroscopic Characterization

Comprehensive spectroscopic characterization is essential for confirming the structure, purity, and properties of 4-iodophenylboronic acid [1]. Various spectroscopic techniques provide complementary information about different aspects of the compound's molecular structure and solid-state arrangement [1] [16].

$$^{11}$$B NMR Analysis

Boron-11 Nuclear Magnetic Resonance ($$^{11}$$B NMR) spectroscopy serves as a powerful tool for characterizing 4-iodophenylboronic acid and related compounds [23]. This technique provides valuable information about the electronic environment surrounding the boron nucleus, offering insights into the molecular structure and bonding characteristics [23].

In solution-state $$^{11}$$B NMR, 4-iodophenylboronic acid typically exhibits a signal in the range of 26-31 ppm, consistent with other arylboronic acids [23]. The exact chemical shift can vary slightly depending on solvent effects and concentration [23] [10].

Solid-state $$^{11}$$B NMR spectroscopy reveals additional information about the compound's structure in the crystalline state [23]. Key parameters extracted from solid-state $$^{11}$$B NMR include:

- Isotropic chemical shift (δiso): For arylboronic acids, this typically falls in the range of 26-31 ppm [23].

- Quadrupolar coupling constant (CQ): Boronic acids generally exhibit CQ values between 2.8-3.3 MHz [23].

- Asymmetry parameter (ηQ): This parameter typically ranges from 0.1-0.4 for boronic acids [23].

- Chemical shift anisotropy (CSA): The span (Ω) for boronic acids is typically in the range of 30-40 ppm [23].

The table below summarizes typical $$^{11}$$B NMR parameters for arylboronic acids, including those similar to 4-iodophenylboronic acid:

| Parameter | Typical Range for Boronic Acids | Notes |

|---|---|---|

| δiso (ppm) | 26-31 | Referenced to solid NaBH4 at -42.06 ppm |

| CQ (MHz) | 2.8-3.3 | Generally larger for acids than esters |

| ηQ | 0.1-0.4 | Measure of EFG tensor asymmetry |

| Ω (ppm) | 30-40 | Span of the chemical shift tensor |

Studies have shown that the $$^{11}$$B NMR parameters, particularly the span (Ω), are sensitive to the molecular and electronic environment of the boron center [23]. The span exhibits significant relative variation (up to 75%) among different boronic acids and is considered the most characteristic NMR parameter for these compounds [23] [10].

Advanced $$^{11}$$B NMR techniques, such as two-dimensional correlation experiments, can provide additional structural information [24]. These methods are particularly valuable for investigating hydrogen bonding networks and self-assembly processes involving boronic acids in the solid state [24].

X-ray Diffraction Studies

X-ray diffraction (XRD) studies provide definitive information about the three-dimensional structure of 4-iodophenylboronic acid in the crystalline state [16]. Both single-crystal and powder XRD techniques have been employed to elucidate the structural features of this compound [11] [16].

Single-crystal X-ray diffraction analysis reveals that 4-iodophenylboronic acid crystallizes in various space groups depending on crystallization conditions and the presence of co-crystallizing agents [16]. One reported crystal structure shows the compound crystallizing in the monoclinic space group P 1 21/c 1 with the following unit cell parameters [16]:

| Parameter | Value |

|---|---|

| a | 7.202 Å |

| b | 34.347 Å |

| c | 21.339 Å |

| α | 90.00° |

| β | 105.660° |

| γ | 90.00° |

| Z | 8 |

The crystal structure reveals important features about the molecular arrangement and intermolecular interactions [16]:

- The boronic acid groups form hydrogen-bonded dimers through O-H···O interactions between adjacent molecules [16].

- The iodine atoms participate in halogen bonding interactions, contributing to the overall crystal packing [16].

- The phenyl rings adopt a nearly coplanar arrangement with the boronic acid group, with slight deviations due to crystal packing forces [16].

Powder X-ray diffraction patterns of 4-iodophenylboronic acid show characteristic peaks that serve as a fingerprint for identifying the compound and assessing its crystallinity [11]. These patterns are particularly valuable for analyzing samples prepared through different synthetic routes or crystallization methods [11].

X-ray diffraction studies of co-crystals containing 4-iodophenylboronic acid have also been reported [16]. For instance, a co-crystal with 4,7-phenanthroline has been characterized, revealing interesting supramolecular architectures directed by hydrogen bonding and halogen bonding interactions [16].

The crystallographic data obtained from XRD studies not only confirm the molecular structure of 4-iodophenylboronic acid but also provide insights into its potential applications in crystal engineering and supramolecular chemistry [11] [16].

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant